10-ethoxy-4-(4-methylphenyl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
Description
10-ethoxy-4-(4-methylphenyl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-1(9),4,10,12-tetraene is a complex heterocyclic compound featuring a tricyclic core with fused oxa- and diaza-rings. The ethoxy group at position 10, 4-methylphenyl substituent at position 4, and thiophene moiety at position 7 contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
7-ethoxy-2-(4-methylphenyl)-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c1-3-26-21-6-4-5-18-20-13-19(16-9-7-15(2)8-10-16)24-25(20)23(27-22(18)21)17-11-12-28-14-17/h4-12,14,20,23H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDVEMQOKPAJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)C)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Information
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O2S |
| Molecular Weight | 341.44 g/mol |
| IUPAC Name | 10-ethoxy-4-(4-methylphenyl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene |
| InChI Key | [InChI Key not provided] |
Antimicrobial Properties
Research has indicated that compounds similar to 10-ethoxy-4-(4-methylphenyl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca exhibit significant antimicrobial activity. For instance, derivatives of thiophenes have been reported to show efficacy against various bacterial strains and fungi due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Anticancer Activity
Several studies have explored the anticancer potential of compounds with similar structural features. A notable investigation demonstrated that derivatives containing diazatricyclo structures can inhibit cancer cell proliferation by inducing apoptosis through the activation of intrinsic apoptotic pathways . The mechanism typically involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Inhibition of key enzymes involved in cellular metabolism, such as topoisomerases and kinases.
- Receptor Modulation : Interaction with specific receptors that regulate cell growth and apoptosis.
- Oxidative Stress Induction : Generation of ROS that can damage cellular components and trigger apoptotic pathways.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of a related compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent activity against Gram-positive bacteria .
Study 2: Anticancer Activity in vitro
Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment, with IC50 values calculated at approximately 30 µM .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural features suggest potential biological activities, particularly as an antimicrobial agent . Research indicates that derivatives of thiophene and diazatricyclo compounds often exhibit significant antibacterial and antifungal properties. For instance:
- Antimicrobial Activity : Compounds with thiophene rings have been shown to possess antimicrobial properties against various pathogens. Studies on similar structures demonstrate their effectiveness as antibacterial agents against Gram-positive and Gram-negative bacteria .
- Antioxidant Properties : The presence of the thiophene moiety can enhance the antioxidant capacity of the compound. Antioxidants play a crucial role in preventing oxidative stress-related diseases .
Case Study: Antimicrobial Evaluation
A study synthesized various thiophene derivatives and evaluated their antimicrobial activity through disc diffusion methods against standard bacterial strains. Results indicated that compounds with similar structural motifs exhibited notable inhibition zones, suggesting that 10-ethoxy-4-(4-methylphenyl)-7-(thiophen-3-yl)-8-oxa could also display comparable efficacy .
In materials science, the compound can serve as a building block for creating advanced materials with specific functionalities:
- Polymeric Materials : Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.
- Sensors : Its unique electrochemical properties may be harnessed in sensor technologies for detecting environmental pollutants or biological markers.
Case Study: Synthesis of Polymer Composites
A recent study explored the incorporation of thiophene-based compounds into polyvinyl chloride (PVC) matrices to develop composites with improved thermal and mechanical properties. The resulting materials demonstrated enhanced tensile strength and thermal stability compared to pure PVC .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents on the tricyclic framework significantly influence melting points, solubility, and stability. For example:
Table 1: Substituent Impact on Key Properties
Q & A
How can researchers optimize the synthesis route for this tricyclic compound to improve yield and purity?
Methodological Answer:
- Stepwise Synthesis Design: Break the synthesis into modular steps: (1) construct the oxa-diazatricyclo core via cycloaddition or ring-closing metathesis, (2) introduce substituents (ethoxy, 4-methylphenyl, thiophen-3-yl) using regioselective coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
- Catalyst Screening: Test palladium/ligand systems for cross-coupling efficiency, prioritizing low catalyst loading and high turnover numbers.
- Purification: Use preparative HPLC or gradient column chromatography to isolate intermediates, monitored by TLC/LC-MS.
- Yield Optimization: Apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and reaction time. Reference spectroscopic validation methods from phenolic compound isolation studies .
What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound?
Methodological Answer:
- Multi-Nuclear NMR: Combine , , and 2D NMR (COSY, HSQC, HMBC) to assign stereochemistry and confirm the tricyclic scaffold. The ethoxy and thiophen-3-yl groups require careful analysis of coupling patterns and NOESY correlations.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula with <2 ppm mass accuracy.
- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable. For amorphous samples, compare computational IR/Raman spectra with experimental data.
How should researchers design in vitro bioactivity assays to evaluate this compound’s potential as an enzyme inhibitor?
Methodological Answer:
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Target Selection: Prioritize enzymes structurally similar to the compound’s motifs (e.g., kinases or cytochrome P450 isoforms with hydrophobic active sites).
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Assay Conditions: Use fluorescence-based or calorimetric (ITC) assays at physiological pH and temperature. Include positive/negative controls and replicate analysis to mitigate false positives .
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Data Interpretation: Calculate IC values via nonlinear regression. Cross-validate with molecular docking to correlate activity with binding poses.
How can conflicting bioactivity data across studies be systematically addressed?
Methodological Answer:
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Variable Isolation: Compare purity levels (HPLC ≥95%), solvent effects (DMSO vs. aqueous), and assay protocols (e.g., cell line variations).
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Meta-Analysis: Aggregate datasets using platforms like ResearchGate to identify trends or outliers .
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Replication Studies: Reproduce key experiments under standardized conditions, applying statistical tools (e.g., ANOVA) to quantify variability.
What computational strategies are effective for predicting this compound’s pharmacokinetic properties?
Methodological Answer:
- In Silico Modeling: Use SwissADME or ADMETLab2.0 to predict solubility, logP, and metabolic stability.
- Molecular Dynamics (MD): Simulate membrane permeability via lipid bilayer models.
- Docking Studies: Employ AutoDock Vina to screen against CYP450 isoforms for metabolism prediction. Validate with experimental microsomal stability assays.
How can researchers assess the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13). Monitor degradation via LC-MS.
- Accelerated Stability Testing: Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, analyzing potency loss.
- Excipient Compatibility: Test with common buffers (PBS, Tris-HCl) to identify destabilizing interactions.
What strategies are recommended for scaling up synthesis without compromising structural integrity?
Methodological Answer:
- Flow Chemistry: Transition batch reactions to continuous flow for better heat/mass transfer, minimizing side reactions.
- Process Analytical Technology (PAT): Implement inline FTIR or Raman probes for real-time monitoring.
- Crystallization Optimization: Use anti-solvent addition or cooling gradients to enhance crystal purity and yield.
How can the compound’s electronic properties be exploited in materials science applications?
Methodological Answer:
- DFT Calculations: Map HOMO-LUMO levels to assess suitability as an organic semiconductor or photosensitizer.
- Thin-Film Characterization: Use AFM and XRD to evaluate morphology and crystallinity in fabricated layers.
- Device Integration: Test in OLED or photovoltaic prototypes, measuring efficiency against reference compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


